5-Chloro-3-nitropyridine-2-sulfonyl fluoride
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Overview
Description
5-Chloro-3-nitropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2ClFN2O4S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 3rd position, and a sulfonyl fluoride group at the 2nd position of the pyridine ring. This compound is known for its reactivity and is used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitropyridine-2-sulfonyl fluoride typically involves the nitration of 5-chloropyridine-2-sulfonyl fluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the main product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl fluoride group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst or other suitable reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: 5-Chloro-3-aminopyridine-2-sulfonyl fluoride.
Oxidation: Oxidized derivatives of the sulfonyl fluoride group.
Scientific Research Applications
5-Chloro-3-nitropyridine-2-sulfonyl fluoride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of other pyridine derivatives.
Biology: In the study of enzyme inhibition and as a potential inhibitor of certain biological pathways.
Medicine: Research into its potential use in drug development, particularly for its inhibitory properties.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitropyridine-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to act as an inhibitor of enzymes that have nucleophilic active sites. This inhibition occurs through the formation of a covalent bond between the enzyme and the sulfonyl fluoride group, effectively blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,3,6-trifluoropyridine
- 3-Chloro-2-nitropyridine
- 5-Bromo-2-cyano-3-nitropyridine
Comparison
5-Chloro-3-nitropyridine-2-sulfonyl fluoride is unique due to the presence of both a nitro group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, 5-Chloro-2,3,6-trifluoropyridine lacks the nitro and sulfonyl fluoride groups, resulting in different chemical behavior and applications .
Properties
IUPAC Name |
5-chloro-3-nitropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJRHQKMWFYURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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